2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride
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Description
“2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride” is a chemical compound with the CAS Number: 1909347-84-7 . It has a molecular weight of 188.61 . The IUPAC name for this compound is 2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N2O2.ClH/c8-7-3-5-6(4-9-7)11-2-1-10-5;/h3-4H,1-2H2,(H2,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not available in the web search results.Scientific Research Applications
Hydroxypyridinone Complexes for Metal Chelation Hydroxypyridinones, a class of dioxo ligands, are under active development for their efficient metal chelation properties, particularly for aluminum (Al) and iron (Fe). These compounds, including those similar in structure to 2H,3H-[1,4]dioxino[2,3-c]pyridin-7-amine hydrochloride, are explored for their potential medical uses. Bidentate and hexadentate hydroxypyridinones, for example, have shown to be promising orally active aluminium-chelators, potentially useful for replacing desferrioxamine in medical applications (Santos, 2002).
Chemistry and Properties of Pyridine Derivatives The chemistry and properties of pyridine derivatives, including those structurally related to this compound, have been extensively reviewed. These compounds are known for their diverse properties and applications, ranging from spectroscopic and magnetic properties to biological and electrochemical activities. This broad scope of functionalities underscores the potential research applications of pyridine derivatives in various scientific domains (Boča, Jameson, & Linert, 2011).
Environmental and Analytical Applications Research into the analysis of heterocyclic aromatic amines, which share structural similarities with this compound, highlights the significance of these compounds in environmental and health-related contexts. Techniques such as liquid and gas chromatography coupled with various detection techniques have been developed for sensitive and selective analysis, pointing to the importance of these compounds in studying biological effects and exposures (Teunissen et al., 2010).
Organic Synthesis and Catalysis The role of pyridine derivatives in organic synthesis and catalysis is another area of significant research interest. These compounds are explored for their potential in facilitating various chemical reactions, including C-N bond formation, highlighting their importance in the development of new synthetic methodologies and materials science (Kantam et al., 2013).
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-7-3-5-6(4-9-7)11-2-1-10-5;/h3-4H,1-2H2,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFWESRFGWQHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CN=C(C=C2O1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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